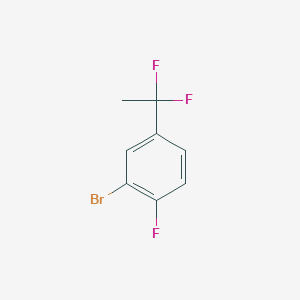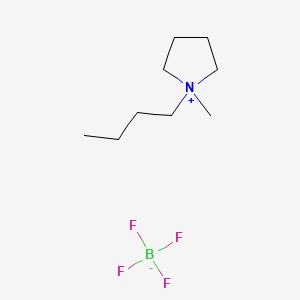
1-Butyl-1-methylpyrrolidiniumtetrafluoroborat
Übersicht
Beschreibung
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is an ionic liquid that can be used in the formation of an electrolytic solution . This electrolytic solution can be used in a variety of applications such as double-layered capacitors, polymeric batteries, and solid-state actuators .
Molecular Structure Analysis
The molecular structure of 1-Butyl-1-methylpyrrolidinium tetrafluoroborate consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen atom . The anion is a tetrafluoroborate ion .Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be used as an electrolyte along with 1,2-butylene carbonate and 3-cyanopropionic acid methyl ester solvents, applicable in the electrochemical double-layer capacitors (EDLCs) . It can also be used as an ionic solvent in the N-alkylation reaction of acridine ester precursors with 1,3-propane sultone .Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is a white to light yellow powder or crystal . It has a molecular weight of 229.07 and its melting point is 150 °C .Wissenschaftliche Forschungsanwendungen
Energiespeichersysteme
1-Butyl-1-methylpyrrolidiniumtetrafluoroborat wird als Elektrolyt in Energiespeichern verwendet. Seine hohe Ionenleitfähigkeit und thermische Stabilität machen ihn für den Einsatz in Lithium/Natrium-Ionenbatterien und Doppelschichtkondensatoren geeignet . Diese Eigenschaften sind unerlässlich für die Entwicklung effizienter und langlebiger Energiespeichersysteme.
Solarenergieumwandlung
Diese Verbindung findet in Farbstoff-sensibilisierten Solarzellen als Elektrolyt Anwendung, da sie nichtflüchtig ist und Ionen effektiv leiten kann . Die Stabilität dieser ionischen Flüssigkeit unter den Betriebsbedingungen von Solarzellen ist entscheidend für die Langlebigkeit und Effizienz dieser Geräte.
Korrosionsschutz
Im Bereich der Korrosionswissenschaft dient this compound als Korrosionsschutzmittel, insbesondere für Kupfer unter sauren Bedingungen . Seine Wirksamkeit bei der Verhinderung von Korrosion kann zu haltbareren Metallkomponenten in verschiedenen industriellen Anwendungen führen.
Polymersynthese
Als Medium für die Polymersynthese wird diese ionische Flüssigkeit zur Synthese von leitfähigen Polymeren und zur Interkalation von Elektrodenmaterialien verwendet . Seine Rolle in der Polymersynthese trägt zum Fortschritt von Materialien mit verbesserten elektrischen Eigenschaften bei.
Elektrochemische Sensoren
In der Sensortechnologie wird es zur Bildung von Elektrolytlösungen für elektrochemische Doppelschichtkondensatoren (EDLCs) verwendet . Diese Kondensatoren sind integraler Bestandteil der Funktion von Hochleistungssensoren, die schnelle Lade- und Entladeraten erfordern.
Chemische Synthese
This compound fungiert als ionisches Lösungsmittel in der N-Alkylierungsreaktion von Acridin-Ester-Vorläufern mit 1,3-Propansulton . Diese Anwendung ist bedeutend bei der Synthese verschiedener chemischer Verbindungen.
Aktuatoren und Sensoren
Die ionische Flüssigkeit wird auch in Festkörperaktuatoren verwendet, die Materialien benötigen, die ihre Form oder Größe unter einem elektrischen Feld ändern können . Diese Anwendung ist entscheidend für die Entwicklung von reaktionsschnellen und präzisen Steuerungssystemen in der Robotik und Automatisierung.
Wirkmechanismus
Target of Action
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is primarily used as an electrolyte in electrochemical double-layer capacitors (EDLCs) . It also serves as an ionic solvent in the N-alkylation reaction of acridine ester precursors .
Mode of Action
As an electrolyte, 1-Butyl-1-methylpyrrolidinium tetrafluoroborate facilitates the flow of ions between the electrodes in EDLCs . As an ionic solvent, it participates in the N-alkylation reaction of acridine ester precursors .
Biochemical Pathways
Its role as an electrolyte in edlcs and as an ionic solvent suggests that it may influence electrochemical processes and organic synthesis reactions .
Pharmacokinetics
Its use in edlcs and as an ionic solvent suggests that its bioavailability may be influenced by these applications .
Result of Action
The primary result of the action of 1-Butyl-1-methylpyrrolidinium tetrafluoroborate is the facilitation of ion flow in EDLCs and the promotion of N-alkylation reactions in acridine ester precursors .
Safety and Hazards
Zukünftige Richtungen
Ionic liquids like 1-Butyl-1-methylpyrrolidinium tetrafluoroborate have unique properties such as nonvolatility, high thermal stability, and high ionic conductivity . These properties make them promising for applications as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells . They are also used as media for the synthesis of conducting polymers and intercalation electrode materials .
Biochemische Analyse
Biochemical Properties
1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be used in the formation of an electrolytic solution, which can be used in a variety of applications such as double-layered capacitors, polymeric batteries, and solid-state actuators
Molecular Mechanism
It is known to be used as an electrolyte in various applications
Eigenschaften
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCVCJOPLBWQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049276 | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
345984-11-4 | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345984114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092STD3PGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Butyl-1-methylpyrrolidinium tetrafluoroborate interact with polymers, and what are the downstream effects on the material properties?
A: 1-Butyl-1-methylpyrrolidinium tetrafluoroborate (BMPyBF4) can be incorporated into polymers like hydrogenated poly(acrylonitrile-co-1,3-butadiene) (HNBR) to form solid electrolytes. [] The ionic liquid interacts with the polymer chains, disrupting their packing and increasing their mobility. This interaction leads to a decrease in the glass transition temperature (Tg) of the polymer, making it more flexible at lower temperatures. [] Additionally, the presence of BMPyBF4 enhances the ionic conductivity of the material. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



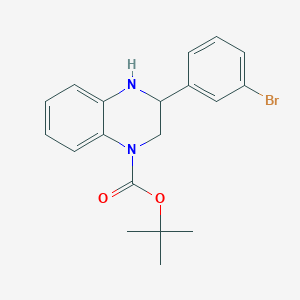
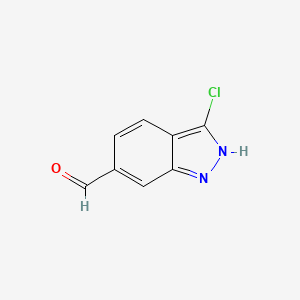
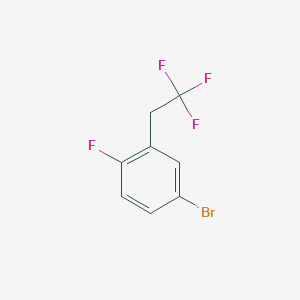
![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)

![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
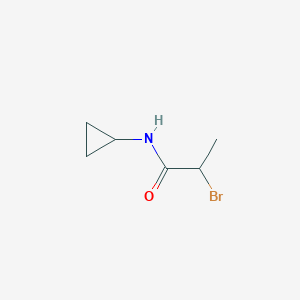
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

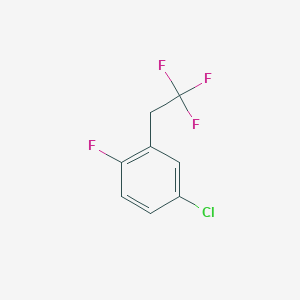
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
